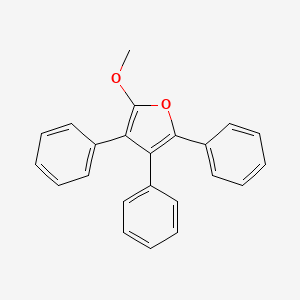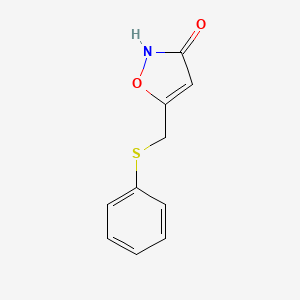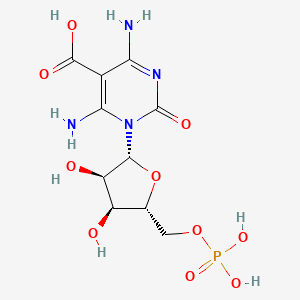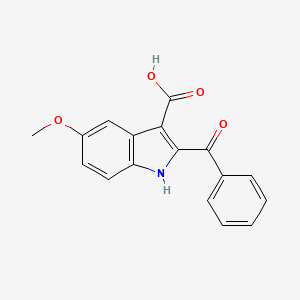
2-Methoxy-3,4,5-triphenylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3,4,5-triphenylfuran is a chemical compound with the molecular formula C24H20O2 . It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of three phenyl groups and a methoxy group attached to the furan ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3,4,5-triphenylfuran typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-3,4,5-triphenylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the furan ring itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2-Methoxy-3,4,5-triphenylfuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Potential medicinal applications include its use as a lead compound for developing new pharmaceuticals with specific biological activities.
Industry: It can be used in the development of new materials with unique properties, such as polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3,4,5-triphenylfuran involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors or enzymes, potentially inhibiting or activating their functions. For example, furan derivatives are known to interact with enzymes involved in metabolic pathways, affecting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
3-Indolyl Furanoids: These compounds share a similar furan ring structure but have different substituents, leading to distinct biological activities.
Trimethoxyphenyl (TMP) Derivatives: These compounds contain a trimethoxyphenyl group, which imparts unique pharmacological properties.
Uniqueness: 2-Methoxy-3,4,5-triphenylfuran is unique due to its specific combination of methoxy and phenyl groups attached to the furan ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine.
Propiedades
Número CAS |
31554-21-9 |
|---|---|
Fórmula molecular |
C23H18O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-methoxy-3,4,5-triphenylfuran |
InChI |
InChI=1S/C23H18O2/c1-24-23-21(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22(25-23)19-15-9-4-10-16-19/h2-16H,1H3 |
Clave InChI |
YADFAQNPHWZUGK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-](/img/structure/B12913407.png)

![2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol](/img/structure/B12913419.png)
![2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide](/img/structure/B12913427.png)

![4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12913444.png)
![2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12913449.png)
![2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12913452.png)

![4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12913462.png)

![2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine](/img/structure/B12913476.png)


